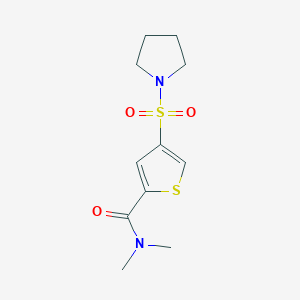![molecular formula C17H24N4O2 B5103339 2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5103339.png)
2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine, commonly known as MPDP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPDP is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of MPDP is not yet fully understood. However, it is thought to act as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the GABAA receptor, resulting in decreased neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that MPDP has several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain and decrease the levels of glutamate, which is the primary excitatory neurotransmitter. This leads to a decrease in neuronal excitability and anxiolytic effects. MPDP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPDP in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it an ideal tool for studying the role of the GABAA receptor in various biological processes. However, one of the limitations of MPDP is its low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of MPDP. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential therapeutic properties of MPDP in the treatment of various neurological and psychiatric disorders. Additionally, the development of more water-soluble derivatives of MPDP could lead to improved experimental applications.
Méthodes De Synthèse
The synthesis of MPDP involves the reaction of 4-(3-methoxypropyl)-1-piperidinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-picoline to form the desired product. The yield of the synthesis process is reported to be around 35%.
Applications De Recherche Scientifique
MPDP has been extensively studied in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Its potential therapeutic properties have been investigated in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. MPDP has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
5-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-22-12-4-5-14-7-10-21(11-8-14)13-16-19-17(20-23-16)15-6-2-3-9-18-15/h2-3,6,9,14H,4-5,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACLOIBQNHREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)
![(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5103278.png)
![3-bromo-4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5103281.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5103292.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![1-(4-tert-butylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5103311.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide](/img/structure/B5103323.png)

![ethyl 4-({6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5103355.png)
![7-(2-oxo-2-phenylethyl)-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5103358.png)